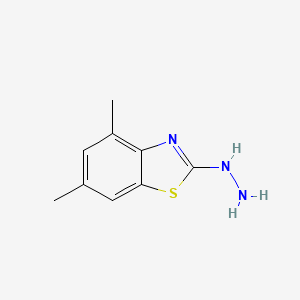

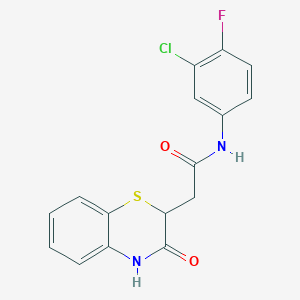

![molecular formula C13H14N4O4 B2714099 ethyl N-{cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl}carbamate CAS No. 52262-79-0](/img/structure/B2714099.png)

ethyl N-{cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl}carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate is a chemical compound with the CAS Number: 52262-79-0. It has a linear formula of C13H14N4O4 .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H14N4O4/c1-3-21-13(19)15-12(18)11(8-14)17-16-9-5-4-6-10(7-9)20-2/h4-7,16H,3H2,1-2H3,(H,15,18,19)/b17-11- . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The molecular weight of ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate is 290.28 .科学的研究の応用

Antimitotic Agents

Research on chiral isomers of related compounds has shown their activity in biological systems, with some isomers demonstrating significant potency. Such studies often aim to understand the metabolic pathways and biological activities of these compounds, which can include antimitotic properties, potentially relevant to cancer research (Temple & Rener, 1992).

Catalytic Decomposition

Studies on the catalytic decomposition of dibenzylselenonium ylides with thioamides have explored the reaction mechanisms and products of such decompositions. This research can provide insights into the synthesis of novel compounds and the development of new catalytic processes (Tamagaki & Hatanaka, 1976).

Anticancer Agents

Alterations of the carbamate group in certain ethyl carbamate derivatives have been investigated for their effects on cellular tubulin binding, mitotic cell accumulation, and cytotoxic activities. These studies contribute to the development of new anticancer agents by exploring different chemical modifications (Temple, Rener, & Comber, 1989).

Antimicrobial Activity

Research on the synthesis and antimicrobial activity of compounds with modifications in the carbamate group or related structures has been conducted to identify new treatments for bacterial and fungal infections. These studies often involve screening synthesized compounds for their efficacy against various microorganisms (Mathada & Mathada, 2009).

Molecular Encapsulation

The encapsulation of metal complexes with specific ligands in materials like zeolite Y has been explored for catalytic applications. Such research aims to develop efficient and reusable catalysts for the oxidation of primary alcohols and hydrocarbons, highlighting the potential for chemical synthesis and industrial applications (Ghorbanloo & Alamooti, 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate involves the reaction of ethyl carbamate with 3-methoxybenzaldehyde to form ethyl N-(3-methoxybenzyl)carbamate, which is then reacted with hydrazine hydrate to form ethyl N'-hydrazinecarbonyl-N-(3-methoxybenzyl)carbamate. This intermediate is then reacted with acetylacetone to form ethyl N'-acetylacetonycarbonyl-N-(3-methoxybenzyl)hydrazinecarbamate, which is finally reacted with cyanogen bromide to form ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate.", "Starting Materials": [ "Ethyl carbamate", "3-methoxybenzaldehyde", "Hydrazine hydrate", "Acetylacetone", "Cyanogen bromide" ], "Reaction": [ "Ethyl carbamate is reacted with 3-methoxybenzaldehyde in the presence of a base to form ethyl N-(3-methoxybenzyl)carbamate.", "Ethyl N-(3-methoxybenzyl)carbamate is reacted with hydrazine hydrate in the presence of a base to form ethyl N'-hydrazinecarbonyl-N-(3-methoxybenzyl)carbamate.", "Ethyl N'-hydrazinecarbonyl-N-(3-methoxybenzyl)carbamate is reacted with acetylacetone in the presence of a base to form ethyl N'-acetylacetonycarbonyl-N-(3-methoxybenzyl)hydrazinecarbamate.", "Ethyl N'-acetylacetonycarbonyl-N-(3-methoxybenzyl)hydrazinecarbamate is reacted with cyanogen bromide in the presence of a base to form ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate." ] } | |

CAS番号 |

52262-79-0 |

分子式 |

C13H14N4O4 |

分子量 |

290.27 g/mol |

IUPAC名 |

ethyl N-[2-cyano-2-[(3-methoxyphenyl)hydrazinylidene]acetyl]carbamate |

InChI |

InChI=1S/C13H14N4O4/c1-3-21-13(19)15-12(18)11(8-14)17-16-9-5-4-6-10(7-9)20-2/h4-7,16H,3H2,1-2H3,(H,15,18,19) |

InChIキー |

FXHSFULFXBFMJI-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NC(=O)C(=NNC1=CC(=CC=C1)OC)C#N |

正規SMILES |

CCOC(=O)NC(=O)C(=NNC1=CC(=CC=C1)OC)C#N |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

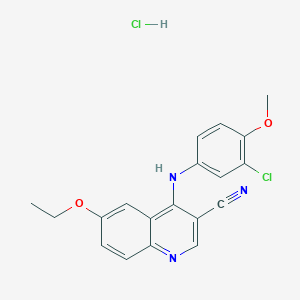

![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(1H-indazol-3-yl)methanone](/img/structure/B2714016.png)

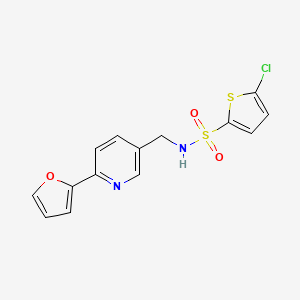

![N-(3,4-dichlorophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2714022.png)

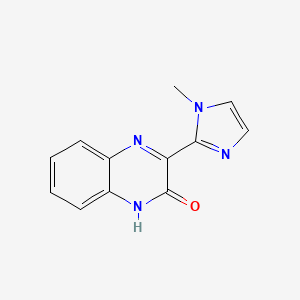

![2-(2-fluorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2714025.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(4-methoxybenzoyl)pyrrolidine-2-carbohydrazide](/img/structure/B2714030.png)

![1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B2714038.png)

![Cis-3A,6A-Difluorohexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One Hydrochloride](/img/structure/B2714039.png)